molecular formula C11H12BrFO2 B8282566 2-(2-Bromo-4-fluorophenoxy)-tetrahydropyran

2-(2-Bromo-4-fluorophenoxy)-tetrahydropyran

Cat. No.: B8282566
M. Wt: 275.11 g/mol
InChI Key: LKIIAXCVHKLFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-fluorophenoxy)-tetrahydropyran is a useful research compound. Its molecular formula is C11H12BrFO2 and its molecular weight is 275.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenoxy)oxane

InChI

InChI=1S/C11H12BrFO2/c12-9-7-8(13)4-5-10(9)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2

InChI Key

LKIIAXCVHKLFLL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=C(C=C(C=C2)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 478.0 ml (5.24 mol) of 3,4-dihydropyran and 750 ml of dichloromethane was admixed with 65.4 g (260 mmol) of pyridinium p-toluenesulfonate. Subsequently, a solution of 500.0 g (2.62 mmol) of 2-bromo-4-fluorophenol in 500 ml of dichloromethane was added dropwise. After stirring for 24 h, the reaction mixture was admixed with a solution of 50 g of potassium carbonate in 500 ml of water, and then with 500 ml of saturated sodium chloride solution. The organic phase was removed, dried over potassium carbonate and, after freeing it of the solvent and potassium carbonate, fractionally distilled (approx. 1 mbar, top temperature from 79 to 82° C.) by means of a Vigreux column (40 cm). The product was obtained as a colorless, low-viscosity oil. The yield was 520.5 g (72.2%) at a purity of greater than 98.0% by 1H NMR.
Quantity
478 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
65.4 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.